5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid typically involves the reaction of 3-bromobenzenesulfonamide with 2-fluorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The sulfonamide group can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-[(3-Bromophenyl)sulfamoyl]-2-fluorobenzoic acid include:
- 5-[(3-Chlorophenyl)sulfamoyl]-2-fluorobenzoic acid
- 5-[(3-Methylphenyl)sulfamoyl]-2-fluorobenzoic acid
- 5-[(3-Nitrophenyl)sulfamoyl]-2-fluorobenzoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the bromine atom and the sulfonamide group, which can confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXAMFCNVBFKKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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